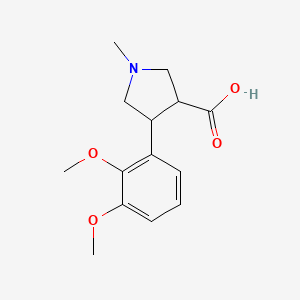

4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 2,3-dimethoxyphenyl group and a carboxylic acid group

Vorbereitungsmethoden

The synthesis of 4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and 1-methylpyrrolidine.

Reaction Conditions: The key reaction involves the condensation of 2,3-dimethoxybenzaldehyde with 1-methylpyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It may exhibit properties that can be leveraged for the development of new drugs targeting various diseases.

Neuroprotective Effects

Research indicates that derivatives of pyrrolidine compounds often demonstrate neuroprotective effects. Studies suggest that 4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid could be investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Biodegradable Polymers

The compound's carboxylic acid functional group makes it suitable for incorporation into biodegradable polymers. These materials are increasingly important in medical applications such as drug delivery systems and tissue engineering due to their biocompatibility and ability to degrade safely in the body.

Controlled Release Systems

Incorporating this compound into polymeric matrices could facilitate controlled release mechanisms for pharmaceuticals, enhancing therapeutic efficacy while minimizing side effects. This application is particularly relevant in the field of sustained drug delivery systems.

Case Study 1: Neuroprotective Potential

A study conducted on pyrrolidine derivatives indicated that compounds similar to this compound demonstrated significant neuroprotective effects in vitro against glutamate-induced toxicity in neuronal cell lines. The results suggested that the compound could modulate glutamate receptors, reducing excitotoxicity.

| Study Aspect | Details |

|---|---|

| Objective | To evaluate neuroprotective properties |

| Methodology | In vitro assays on neuronal cell lines |

| Results | Significant reduction in cell death at specific concentrations |

Case Study 2: Biodegradable Polymer Development

In a project focused on developing biodegradable polymers for medical applications, researchers incorporated this compound into poly(lactic-co-glycolic acid) (PLGA). The resulting polymer exhibited enhanced mechanical properties and tunable degradation rates, making it suitable for drug delivery applications.

| Study Aspect | Details |

|---|---|

| Objective | To improve PLGA properties with additives |

| Methodology | Synthesis and characterization of composite materials |

| Results | Enhanced mechanical strength and degradation profile |

Wirkmechanismus

The mechanism of action of 4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can be compared with similar compounds such as:

3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but differs in its overall structure and biological activity.

3-(3,4-Dimethoxyphenyl)propionic acid: Similar in having the dimethoxyphenyl group, but with different functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Neuroprotective Properties

Preliminary studies indicate that 4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid may possess neuroprotective properties. This potential stems from its structural similarity to compounds known to interact with neurotransmitter systems. The presence of the dimethoxyphenyl group and the pyrrolidine ring suggests possible interactions with neuronal receptors, though specific mechanisms remain to be elucidated.

Lipophilicity and Membrane Penetration

The compound's structure, particularly the presence of methoxy groups, enhances its lipophilicity. This characteristic is crucial for its potential biological activity as it may facilitate:

- Improved membrane penetration

- Enhanced biological interactions

- Potential for better drug-like properties

Neurotransmitter Receptor Interactions

While specific binding affinities are yet to be fully characterized, initial interaction studies suggest that this compound may interact with various neurotransmitter receptors. These interactions could be pivotal in understanding its therapeutic potential and safety profile.

Comparative Analysis

To better understand the biological activity of this compound, it's helpful to compare it with structurally similar compounds:

| Compound | Structural Difference | Potential Impact on Biological Activity |

|---|---|---|

| 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid | Different position of methoxy groups | May alter receptor binding profile |

| 5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid | Variation in ring substitution | Could affect neuroprotective properties |

| N-Methylpyrrolidine-3-carboxylic acid | Lacks phenyl substitution | Likely reduced lipophilicity and altered biological activity |

Research Gaps and Future Directions

While the initial findings on this compound are promising, several areas require further investigation:

- Receptor Binding Studies : Detailed analysis of its interactions with specific neurotransmitter receptors.

- In Vivo Studies : Assessment of its neuroprotective effects in animal models.

- Structure-Activity Relationship (SAR) Studies : Exploration of how structural modifications affect its biological activity.

- Pharmacokinetic Profiling : Investigation of its absorption, distribution, metabolism, and excretion properties.

Eigenschaften

Molekularformel |

C14H19NO4 |

|---|---|

Molekulargewicht |

265.30 g/mol |

IUPAC-Name |

4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C14H19NO4/c1-15-7-10(11(8-15)14(16)17)9-5-4-6-12(18-2)13(9)19-3/h4-6,10-11H,7-8H2,1-3H3,(H,16,17) |

InChI-Schlüssel |

HLOBQAHKUUHIKN-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CC(C(C1)C(=O)O)C2=C(C(=CC=C2)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.